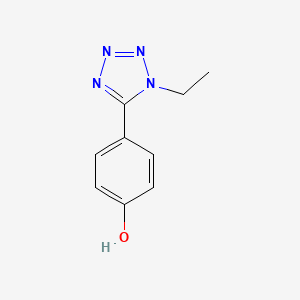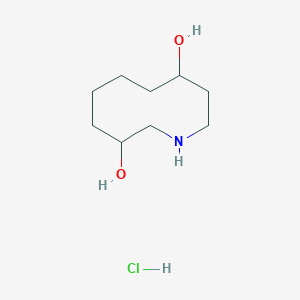
Azecane-3,8-diol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azecane-3,8-diol;hydrochloride is a chemical compound with the CAS Number: 2490430-30-1 . It has a molecular weight of 209.72 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for Azecane-3,8-diol;hydrochloride is the same . The Inchi Code is 1S/C9H19NO2.ClH/c11-8-3-1-2-4-9(12)7-10-6-5-8;/h8-12H,1-7H2;1H . The molecular formula is C9H20ClNO2 .Physical And Chemical Properties Analysis
Azecane-3,8-diol;hydrochloride is a powder at room temperature . It has a molecular weight of 209.72 . More specific physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Overview of Azecane-3,8-diol;hydrochloride
Azecane-3,8-diol;hydrochloride is a compound that has sparked interest in various scientific fields due to its unique chemical structure. However, the research directly related to Azecane-3,8-diol;hydrochloride specifically might be limited. Thus, exploring closely related compounds and their applications in scientific research could provide insights into the potential uses and significance of Azecane-3,8-diol;hydrochloride.
Applications in Dermatological Treatments
One closely related compound, Azelaic acid, has demonstrated effectiveness in treating acne and hyperpigmentary skin disorders. Its action is attributed to antiproliferative and cytotoxic effects on malignant melanocytes, possibly arresting the progression of cutaneous malignant melanoma. This suggests that compounds with similar structures, like Azecane-3,8-diol;hydrochloride, could have potential applications in dermatology, particularly in the treatment of skin conditions characterized by hyperactive or abnormal melanocyte function (Fitton & Goa, 1991).
Environmental and Biotechnological Relevance
The removal of synthetic textile dyes from wastewaters has become a significant environmental concern. Azo dyes, which share some structural similarities with azobenzene derivatives, are key components in various applications beyond textile coloration, including medical and biomedical fields. Research into microbial decolorization and degradation of these dyes highlights the potential for biotechnological applications in environmental remediation. This opens avenues for exploring azecane derivatives in similar environmental or biotechnological contexts (Singh & Arora, 2011).
Pharmacological Potentials
The pharmacological landscape is ever-evolving, with continuous exploration of compounds for therapeutic applications. For instance, diuretics have been a cornerstone in managing hypertension and hypervolemia. The detailed review of diuretics highlights the nuanced differences between various classes and their specific applications, suggesting a framework within which azecane derivatives could be explored for similar or novel pharmacological targets (Roush, Kaur, & Ernst, 2014).
Safety and Hazards
Azecane-3,8-diol;hydrochloride has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
azecane-3,8-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c11-8-3-1-2-4-9(12)7-10-6-5-8;/h8-12H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGFXORMOOBCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CNCCC(C1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azecane-3,8-diol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2745353.png)


![[Ru(bpm)3][Cl]2, AldrichCPR](/img/structure/B2745356.png)
![6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2745362.png)
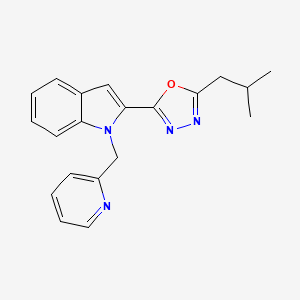

![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)
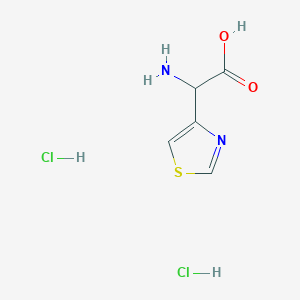
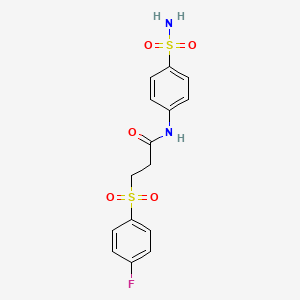
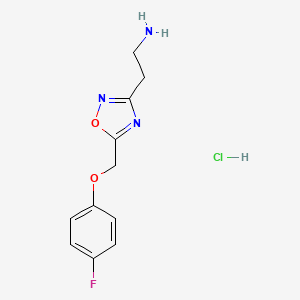
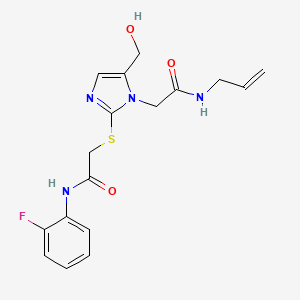
![N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide](/img/structure/B2745372.png)
